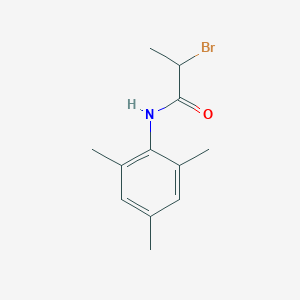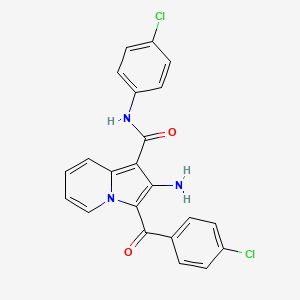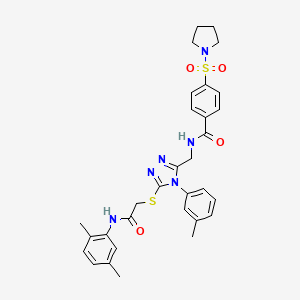![molecular formula C18H21N5O B2638282 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380179-65-5](/img/structure/B2638282.png)
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs with improved efficacy and fewer side effects. In
作用機序
The mechanism of action of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine involves the inhibition of various enzymes and receptors, as mentioned earlier. This compound binds to the active sites of these enzymes and receptors, preventing them from carrying out their normal functions. The inhibition of these enzymes and receptors leads to a range of biochemical and physiological effects, which we will discuss in the following sections.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and receptors that are inhibited. Some of the effects include:
- Smooth muscle relaxation: This compound has been shown to have potent vasodilatory effects, which are mediated by the inhibition of PDE5. This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a key mediator of smooth muscle relaxation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation.
- Platelet aggregation: This compound has also been shown to inhibit platelet aggregation, which is mediated by the inhibition of cAMP and PKA. These enzymes are involved in the signaling pathways that lead to platelet activation and aggregation. By inhibiting these enzymes, this compound reduces platelet aggregation and the risk of thrombosis.
- Neurotransmitter release: This compound has also been shown to modulate neurotransmitter release, particularly in the central nervous system. The exact mechanism of this effect is not fully understood, but it is thought to involve the inhibition of specific receptors or enzymes that are involved in neurotransmitter release.
実験室実験の利点と制限
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent activity: This compound has been shown to have potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for studying these targets.
- Scalability: The synthesis of this compound has been optimized for scalability, making it a viable candidate for large-scale drug development.
- Diverse effects: The biochemical and physiological effects of this compound are diverse, making it a valuable tool for studying a range of physiological processes.
Some of the limitations of this compound include:
- Limited availability: This compound may not be readily available in some labs, which may limit its use in certain experiments.
- Specificity: The inhibitory activity of this compound is specific to certain enzymes and receptors, which may limit its use in experiments that involve other targets.
将来の方向性
There are several future directions for the study of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine. Some of these include:
- Drug development: This compound has shown promise as a potential drug candidate for a range of diseases, including erectile dysfunction, pulmonary hypertension, and cancer. Further studies are needed to explore its potential as a therapeutic agent.
- Target identification: The specific enzymes and receptors that are inhibited by this compound are not fully understood. Further studies are needed to identify these targets and elucidate the mechanism of action of this compound.
- Combination therapy: This compound may have synergistic effects when used in combination with other drugs. Further studies are needed to explore its potential in combination therapy.
- Structural optimization: The chemical structure of this compound may be optimized to improve its pharmacokinetic and pharmacodynamic properties. Further studies are needed to explore the structure-activity relationship of this compound and identify analogs with improved efficacy and fewer side effects.
Conclusion
This compound is a promising compound with potential applications in drug development. Its unique chemical structure and potent inhibitory activity against a range of enzymes and receptors make it a valuable tool for studying physiological processes and developing new therapeutics. Further studies are needed to explore its potential as a therapeutic agent and identify analogs with improved efficacy and fewer side effects.
合成法
The synthesis of 2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine involves the reaction of 2-methyl-4-chloropyrazolo[1,5-a]pyrazine with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield and purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability, making it a viable candidate for large-scale drug development.
科学的研究の応用
2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine has been extensively studied for its potential applications in drug development. This compound has been shown to have potent inhibitory activity against a range of enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP), and protein kinase A (PKA). These enzymes and receptors are involved in a range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
特性
IUPAC Name |
2-methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14-11-17-18(20-8-10-23(17)21-14)22-9-2-3-15(12-22)13-24-16-4-6-19-7-5-16/h4-8,10-11,15H,2-3,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKDYSNIVDKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2638203.png)
![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)
![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2638217.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)
